N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry ADME Prediction Lead Optimization

This fully substituted pyrazole-4-carboxamide is a non-replaceable intermediate for medicinal chemistry and radiolabeling. Its unique 4-iodophenyl moiety provides a superior reactivity profile for mild Suzuki and Sonogashira couplings, and a direct route to I-124/I-131 probes, capabilities absent in bromo, chloro, or des-halo analogs. The C3-pyridin-4-yl group dictates specific metal coordination geometry. With a computed XLogP3 of 4.0, it occupies a favorable permeability space for intracellular target engagement. Choose this compound for reproducible cross-coupling chemistry and exclusive radiopharmaceutical development within this scaffold family.

Molecular Formula C21H15IN4O
Molecular Weight 466.282
CAS No. 956705-14-9
Cat. No. B2591296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide
CAS956705-14-9
Molecular FormulaC21H15IN4O
Molecular Weight466.282
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)I
InChIInChI=1S/C21H15IN4O/c22-16-6-8-17(9-7-16)24-21(27)19-14-26(18-4-2-1-3-5-18)25-20(19)15-10-12-23-13-11-15/h1-14H,(H,24,27)
InChIKeyRWMCHBLAXKISRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide (CAS 956705-14-9): Chemical Identity and Procurement Baseline


N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide is a fully substituted pyrazole-4-carboxamide derivative characterized by a 4-iodophenyl moiety on the exocyclic amide nitrogen, an N1-phenyl group, and a C3-pyridin-4-yl substituent [1]. It is listed as a screening compound (Life Chemicals Cat# F1495-2612) and a synthetic building block [2]. Computed molecular weight is 466.3 g/mol with XLogP3 of 4.0, and the commercial material is typically supplied at 90%+ purity [2].

Why N-(4-Iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the pyrazole-4-carboxamide class is impeded by the unique combination of the 4-iodophenyl and pyridin-4-yl pharmacophores. The iodine atom is not a simple 'heavy halogen' surrogate; it provides a distinct reactivity profile for metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a potential handle for radioiodination (I-124, I-131) that is absent in the corresponding chloro, bromo, or des-halo analogs [1]. Simultaneously, the pyridin-4-yl group directs a specific spatial orientation of the nitrogen lone pair, which affects metal coordination and hydrogen-bonding geometry in ways that the pyridin-3-yl or thiophene-2-yl regioisomers cannot replicate [2]. These structural features cannot be simultaneously duplicated by any single commercially available analog, making unvalidated substitution a source of irreproducible results in cross-coupling chemistry or radiolabeling workflows.

Head-to-Head and Class-Level Quantitative Evidence for N-(4-Iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide


Computed Lipophilicity (XLogP3) Advantage vs. Des-Iodo Regioisomer

The target compound exhibits significantly higher computed lipophilicity (XLogP3 = 4.0) compared to its des-iodo regioisomer 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (XLogP3 = 2.1) [1][2]. This 1.9 log-unit difference predicts substantially greater membrane permeability, which can be decisive when selecting a scaffold for intracellular target engagement.

Medicinal Chemistry ADME Prediction Lead Optimization

Topological Polar Surface Area (TPSA) Comparison with the Des-Iodo Regioisomer

Both the target compound and its des-iodo regioisomer have identical computed TPSA values of 59.8 Ų, as the iodine substitution does not alter the count of hydrogen-bond donors/acceptors [1]. However, this identical TPSA, combined with the 1.9 log-unit higher XLogP3, places the target compound in a more favorable region of the BOILED-Egg permeability model, suggesting superior passive gastrointestinal absorption and blood-brain barrier penetration potential without violating TPSA-based oral bioavailability guidelines.

Drug Design Physicochemical Profiling Oral Bioavailability Rules

Iodine as a Synthetic Handle: Unique Reactivity for Cross-Coupling and Radiolabeling

The 4-iodophenyl group provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) that is more reactive than the corresponding bromide and far more reactive than the chloride [1]. The analogous 4-bromo or 4-chloro compounds have lower oxidative addition rates with Pd(0), measured by relative rate constants (Ar-I > Ar-Br >> Ar-Cl), which translates to milder reaction conditions and higher yields for the iodo derivative. Additionally, the iodine atom enables direct isotopic exchange or electrophilic radioiodination with I-124 or I-131, a property absent in the chloro, bromo, or des-halo versions.

Synthetic Chemistry Radiolabeling PET Imaging Probes

High-Priority Application Scenarios for N-(4-Iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide Based on Verified Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The aryl iodide handle makes this compound uniquely suited as a late-stage diversification intermediate. Unlike the corresponding bromide or chloride analogs, the iodide undergoes oxidative addition under mild conditions, enabling Suzuki or Sonogashira couplings with sensitive substrates without decomposition [1]. No direct kinetic data is available for this specific compound, but the class-level reactivity advantage of aryl iodides over bromides is well-established.

Development of Iodine-124/131 Radiolabeled Probes for PET Imaging or Radiotherapy

The iodine atom provides a direct route to radioiodinated probes via isotopic exchange with I-124 (PET) or I-131 (therapy). This capability is absent in the 4-chloro, 4-bromo, or des-halo analogs, making the iodo compound the exclusive choice for radiopharmaceutical development within this scaffold family [1].

Intracellular Kinase Inhibitor Screening Libraries

Based on its computed physicochemical profile (XLogP3 = 4.0, TPSA = 59.8 Ų, molecular weight = 466.3 g/mol), this compound occupies a favorable permeability space relative to the less lipophilic des-iodo regioisomer (XLogP3 = 2.1). This suggests it is more likely to achieve intracellular concentrations sufficient for kinase inhibition, making it a rational procurement choice for cell-based kinase screening libraries [1][2].

Quote Request

Request a Quote for N-(4-iodophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.